N-(2-aminoethyl)propanamide

Catalog No.
S677480
CAS No.
925-58-6
M.F
C5H12N2O
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)propanamide

CAS Number

925-58-6

Product Name

N-(2-aminoethyl)propanamide

IUPAC Name

N-(2-aminoethyl)propanamide

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C5H12N2O/c1-2-5(8)7-4-3-6/h2-4,6H2,1H3,(H,7,8)

InChI Key

SUYTZMWLZYCZEF-UHFFFAOYSA-N

SMILES

CCC(=O)NCCN

Canonical SMILES

CCC(=O)NCCN

Specific Scientific Field: The research falls under the field of Chemistry, specifically Organic Synthesis .

Summary of the Application: N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine are synthesized using N-(2-aminoethyl)propanamide. These compounds are of interest due to their high affinity for nicotine–acetylcholine neuroreceptors (nAChRs), and their potential biological activity, including spasmolytic, cholinergic, and analgesic effects .

Methods of Application or Experimental Procedures: The synthesis involves the treatment of the methyl esters of N-cytisinylacetic or 3-(N-cytisinyl)propanoic acids with aqueous NH4OH. This results in 2-(N-cytisinyl)acetamide or 3-(N-cytisinyl)propanamide. The amide is then reduced with (i-Bu)2AlH to synthesize N-(2-aminoethyl)- or N-(3-aminopropyl)cytisine .

Summary of Results or Outcomes: The synthesis resulted in the successful production of N-(2-aminoethyl)- or N-(3-aminopropyl)cytisine. The yield of n-(2-aminoethyl)cytisine was lower compared to n-(3-aminopropyl)cytisine, possibly due to a side reaction forming an aldehyde because of the high electrophilicity of the carbonyl in the amide .

Synthesis of Chiral Peptide Nucleic Acids

    Specific Scientific Field: This research falls under the field of Biochemistry.

    Summary of the Application: N-(2-aminoethyl)propanamide is used in the synthesis of chiral peptide nucleic acids (PNAs).

    Summary of Results or Outcomes: The synthesis results in chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone.

Use in Chemical Synthesis

N-(2-aminoethyl)propanamide is an organic compound classified as an amide, characterized by the presence of a propanamide backbone with an aminoethyl substituent. Its molecular formula is C5H12N2OC_5H_{12}N_2O and it has a molecular weight of approximately 116.16 g/mol . The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features that allow for diverse chemical reactivity and biological interactions.

  • Oxidation: The amino group can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The amide bond can be reduced to yield primary or secondary amines, typically using reagents like lithium aluminum hydride or sodium borohydride .
  • Substitution Reactions: The compound can undergo nucleophilic substitution, particularly involving the aminoethyl group, which can react with electrophiles to form new products .

These reactions are significant for synthesizing more complex organic molecules and for exploring the compound's biological activity.

Research indicates that N-(2-aminoethyl)propanamide exhibits various biological activities. It has been studied for its potential effects on nicotine–acetylcholine neuroreceptors, suggesting possible applications in treating conditions related to neurotransmission. Additionally, the compound has shown promise in antimicrobial and anticancer studies, indicating that it may modulate enzyme activity or disrupt cellular processes.

N-(2-aminoethyl)propanamide can be synthesized through several methods:

  • Direct Amination: This involves the reaction of propanamide with an aminoethyl halide under basic conditions.
  • Reduction of Azides: Starting from N-(2-azidoethyl)propanamide, reduction using palladium on activated carbon in a hydrogen atmosphere can yield N-(2-aminoethyl)propanamide .
  • Nucleophilic Substitution: The introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions involving suitable precursors .

These synthetic routes highlight the versatility of N-(2-aminoethyl)propanamide as a building block in organic synthesis.

N-(2-aminoethyl)propanamide finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drug candidates targeting neuroreceptors and other biological pathways.
  • Organic Synthesis: The compound is utilized in creating complex organic molecules, including chiral peptide nucleic acids and other derivatives.
  • Agrochemicals: Its derivatives may be explored for use in herbicides and pesticides due to their biological activity against pests.

Studies on N-(2-aminoethyl)propanamide have focused on its interactions with biological targets such as enzymes and receptors. For instance, it may inhibit specific enzyme activities or alter receptor functions, contributing to its potential therapeutic effects. Interaction studies often employ techniques like molecular docking and enzyme kinetics to elucidate these mechanisms .

Several compounds share structural similarities with N-(2-aminoethyl)propanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(3-aminopropyl)propanamideSimilar propanamide backbone with a longer chainPotentially different receptor affinity
2-AminoethanolSimple structure with hydroxyl groupMore hydrophilic; used in different biochemical contexts
N,N-DiethylglycineContains two ethyl groups instead of aminoethylMore sterically hindered; different reactivity

These compounds illustrate the diversity within amide derivatives and their varying biological activities and applications.

XLogP3

-0.9

Wikipedia

N-(2-aminoethyl)propanamide

Dates

Modify: 2023-08-15

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